Adenosine Receptor Selectivity Profile: Predicted Ablation of Pan-Adenosine Activity vs. CGS-15943
The prototypical triazoloquinazoline CGS-15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) binds non-selectively to human adenosine A1, A2A, A2B, and A3 receptors with Ki values of 3.5, 4.2, 16, and 51 nM, respectively, in transfected CHO cells . The target compound replaces the N5-primary amine with an N5-(furan-2-ylmethyl) secondary amine. According to the comprehensive SAR study by Kim et al. (1998), N5-acylation and N5-alkylation of the CGS-15943 scaffold profoundly modulate adenosine receptor affinity: an N5-(2-iodophenyl)acetyl derivative shifted selectivity toward A2A, an N5-diphenylacetyl derivative achieved a Ki of 0.59 nM at human A3 receptors, and an N5-γ-aminobutyryl derivative displayed a pA2 of 8.0 at A2B receptors [1]. Critically, the N5-substitution alone can redirect selectivity by factors exceeding 100-fold among adenosine subtypes, demonstrating that even minor alterations at this position preclude interchangeability with the parent compound [1].
| Evidence Dimension | Adenosine receptor binding affinity (Ki) and selectivity profile |
|---|---|
| Target Compound Data | No direct adenosine receptor binding data available. N5-(furan-2-ylmethyl) substitution predicted to substantially reduce or ablate adenosine receptor affinity based on SAR trends for N5-substituted triazoloquinazolines. |
| Comparator Or Baseline | CGS-15943: Ki (hA1) = 3.5 nM, Ki (hA2A) = 4.2 nM, Ki (hA2B) = 16 nM, Ki (hA3) = 51 nM |
| Quantified Difference | Predicted reduction in adenosine receptor affinity of >10-fold to >100-fold relative to CGS-15943, based on N5-substitution SAR trends [1]. |
| Conditions | Radioligand binding assays in transfected CHO cells expressing human recombinant adenosine receptor subtypes (CGS-15943 data); SAR trends established in rat brain A1/A2A membranes and recombinant human A3 receptors (Kim et al. 1998). |
Why This Matters
Procurement of the target compound instead of CGS-15943 is essential when the experimental objective requires avoiding confounding adenosine receptor-mediated effects, such as in BMP pathway amplification or AHR-focused campaigns.
- [1] Kim, Y.C.; de Zwart, M.; Chang, L.; Moro, S.; von Frijtag Drabbe Künzel, J.K.; Melman, N.; IJzerman, A.P.; Jacobson, K.A. Derivatives of the triazoloquinazoline adenosine antagonist (CGS 15943) having high potency at the human A2B and A3 receptor subtypes. J. Med. Chem. 1998, 41, 2835–2845. View Source
